molecular formula C6H4BrN3O B11892454 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one

8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one

Cat. No.: B11892454
M. Wt: 214.02 g/mol
InChI Key: OKWIXNKNCLTZEK-UHFFFAOYSA-N
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Description

8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family This compound is characterized by the presence of a bromine atom at the 8th position and a keto group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of 2-aminopyrimidine with α-bromo ketones under acidic conditions to form the imidazo[1,2-c]pyrimidine core. The bromine atom is then introduced through bromination reactions using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-c]pyrimidine-5,8-dione, while substitution reactions can produce various derivatives with different functional groups at the 8th position .

Scientific Research Applications

8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s unique structure allows it to interact with various biological targets, making it a versatile tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromoimidazo[1,2-c]pyrimidin-5(6H)-one stands out due to the presence of the bromine atom and keto group, which confer unique reactivity and potential for functionalization. These features make it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

IUPAC Name

8-bromo-6H-imidazo[1,2-c]pyrimidin-5-one

InChI

InChI=1S/C6H4BrN3O/c7-4-3-9-6(11)10-2-1-8-5(4)10/h1-3H,(H,9,11)

InChI Key

OKWIXNKNCLTZEK-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C(=CNC2=O)Br

Origin of Product

United States

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